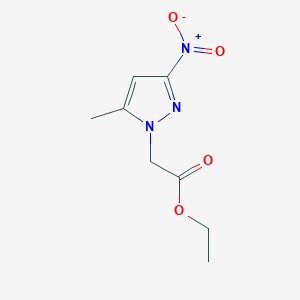

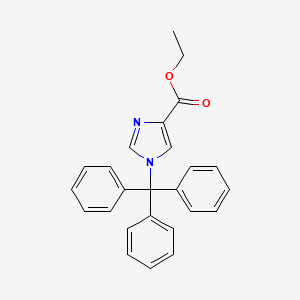

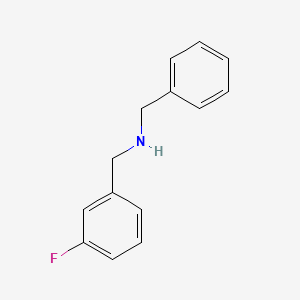

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

The compound "2-(4-Methoxyphenyl)quinoline-4-carboxylic acid" is a derivative of quinoline-2-carboxylic acid, which is a scaffold found in various compounds with diverse biological activities. The methoxy group at the para position of the phenyl ring and the carboxylic acid moiety at the 4-position on the quinoline ring are structural features that may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, derivatives of quinoline-2-carboxylic acid can be synthesized by the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach for synthesizing quinoline derivatives is through a domino process starting from arylmethyl azides, which rearrange to form an N-aryl iminium ion and then react with ethyl 3-ethoxyacrylate to yield quinoline-3-carboxylic acid ethyl esters .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, revealing their crystallization in monoclinic space groups with specific unit cell parameters . Density functional theory (DFT) calculations can also be performed to optimize the geometry and analyze the frontier molecular orbitals, which can provide insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carboxylic acid group allows for the formation of metal salts, which can be used in analytical applications such as the gravimetric determination of metal ions . The carboxylic acid moiety also provides a handle for further chemical modifications, such as esterification, which can affect the compound's biological activity and pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Substituents on the quinoline nucleus, such as methoxy or chloro groups, can affect solubility, thermal behavior, and reactivity. These properties are crucial for the compound's application as analytical reagents or in the development of pharmaceutical agents . The carboxylic acid group, in particular, is significant for the compound's acidity and its ability to form stable metal complexes .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Application : This compound has been used in the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives .

- Methods : The synthesis started from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

- Results : The newly-synthesized compounds were characterized by 1H-NMR, 13C-NMR, and HRMS . Some compounds displayed good antibacterial activity against Staphylococcus aureus .

-

Biochemistry

- Application : Quinoline-4-carboxylic acid, which is structurally similar to 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Pharmaceutical Industry

- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

-

Organic Synthesis

- Application : 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid might be used in the synthesis of other organic compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Pharmaceutical Industry

- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

-

Organic Synthesis

- Application : 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid might be used in the synthesis of other organic compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not provided in the source .

Zukünftige Richtungen

The future directions for the study and application of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid could involve further exploration of its biological activities and potential uses in pharmaceuticals . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .

Relevant Papers Several papers have been published on 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and can be referred to for more detailed information.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350277 | |

| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

4364-02-7 | |

| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)